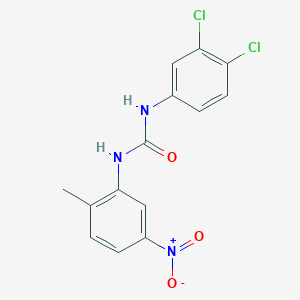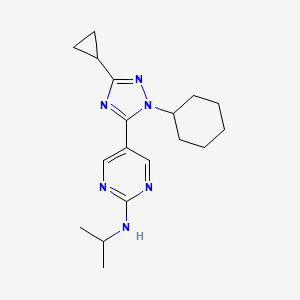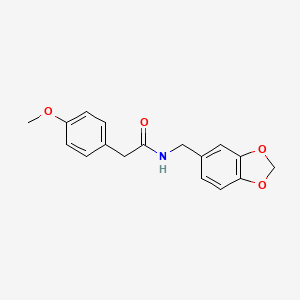![molecular formula C14H24N4O B5623184 1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)
1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The exploration of piperidine derivatives, including "1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol," encompasses a broad interest in organic and medicinal chemistry due to their structural complexity and potential biological activities. Such compounds often serve as key intermediates in the synthesis of pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of complex piperidine derivatives typically involves multi-step organic reactions, including asymmetric synthesis, to introduce chirality and functionalize the piperidine ring. A notable method involves stereocontrolled synthesis, where asymmetric 6π-azaelectrocyclization is employed to generate substituted chiral piperidines as synthetic precursors (Kobayashi et al., 2012).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals the influence of substituents on the conformation and geometry of the piperidine ring. For example, ethyl and isopropyl derivatives of piperidin-4-ylidene amino phenyl carbonate show variations in the angle of inclination of the phenoxycarbonyl ring relative to the piperidine ring mean plane, indicating the impact of substituents on molecular conformation (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, including acetylenic reactions to form pyrimidine derivatives and hydrogen-bonded ribbons, as seen in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate and related compounds. These reactions showcase the compound's ability to form complex molecular architectures through hydrogen bonding (Roberts et al., 1994; Trilleras et al., 2008).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the piperidine ring. Crystallographic studies provide insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Raghuvarman et al., 2014).
Chemical Properties Analysis
The chemical behavior of "this compound" and similar compounds can be elucidated through their reactivity in synthetic transformations and biological assays. Such compounds often exhibit a range of biological activities, which are explored through pharmacological evaluations to determine their potential as therapeutic agents (Dounay et al., 2009; Xiao et al., 2019).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential uses. Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . Therefore, this compound could potentially be explored for similar applications.
properties
IUPAC Name |
1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-2-12-8-14(17-11-16-12)15-9-13(19)10-18-6-4-3-5-7-18/h8,11,13,19H,2-7,9-10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSABSWTHBFVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)




![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)
![2-(3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5623141.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)

![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)